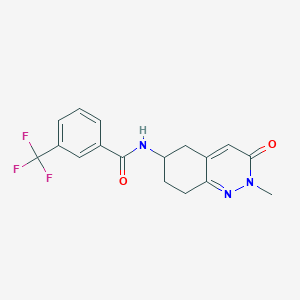![molecular formula C21H18FN5O3S B2920788 6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-26-5](/img/structure/B2920788.png)
6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H18FN5O3S and its molecular weight is 439.47. The purity is usually 95%.
BenchChem offers high-quality 6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Rheumatoid Arthritis Therapy
F0648-0553: has been identified as a potential therapeutic agent against rheumatoid arthritis (RA). It acts as a Stat3 inhibitor, which can block the protein-protein interactions required for Stat3 dimerization. This inhibition can reduce the expression of IL-6 and RANKL, cytokines involved in inflammation and osteoclastogenesis, respectively .
Signal Transduction Research
The compound’s ability to inhibit Stat3 also makes it valuable for research into signal transduction pathways. By blocking Stat3 phosphorylation and nuclear localization, F0648-0553 helps in understanding the role of this transcription factor in various cellular processes .
Oncology Studies
Stat3 is implicated in several cancers due to its role in cell growth and apoptosisF0648-0553 , as a Stat3 inhibitor, could be used to study tumor progression and potentially serve as a lead compound for developing anti-cancer drugs .
Immunology
In the field of immunology, F0648-0553 can be used to study the immune response modulation. Since Stat3 influences the production of various cytokines, researchers can use this compound to dissect the complex immune signaling networks .
Molecular Biology
This compound can be used in molecular biology to study gene expression regulation. By inhibiting Stat3, it can help in the investigation of gene transcription mechanisms under various physiological and pathological conditions .
Biochemistry
In biochemistry, F0648-0553 can be utilized to explore enzyme-substrate interactions, especially those involving kinases and phosphatases that are part of the Stat3 signaling cascade .
Neurology
Given the role of Stat3 in neuroinflammation, F0648-0553 could be used in neurological research to understand diseases like multiple sclerosis and Alzheimer’s, where inflammation is a key factor .
Cell Biology
Lastly, in cell biology, the compound can be employed to study cell cycle regulation and apoptosis, as Stat3 plays a crucial role in these processes. It can provide insights into the development of therapies for diseases characterized by abnormal cell proliferation .
Mécanisme D'action
Target of Action
The primary target of F0648-0553 is Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
F0648-0553 acts as an inhibitor of Stat3 . It blocks the protein-protein interactions required for Stat3 dimerization . This inhibition prevents Stat3 phosphorylation and nuclear localization following IL-6 stimulation of fibroblasts .
Biochemical Pathways
The inhibition of Stat3 by F0648-0553 affects the IL-6/Stat3 signaling pathway . This pathway is involved in the regulation of immune response, inflammation, and hematopoiesis . By inhibiting Stat3, F0648-0553 reduces the expression of IL-6, a Stat3 target, and RANKL, a cytokine essential for osteoclastogenesis .
Pharmacokinetics
The compound has shown significant therapeutic effects in in vivo models without apparent adverse effects , suggesting favorable pharmacokinetic properties.
Result of Action
The inhibition of Stat3 by F0648-0553 results in significant anti-inflammatory properties through the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The action, efficacy, and stability of F0648-0553 can be influenced by various environmental factors While specific environmental influences on F0648-0553 are not fully known, factors such as pH, temperature, and the presence of other molecules can generally affect the action of a compound
Safety and Hazards
Propriétés
IUPAC Name |
6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c1-30-16-8-6-15(7-9-16)27-18(10-14-11-19(28)24-20(29)23-14)25-26-21(27)31-12-13-4-2-3-5-17(13)22/h2-9,11H,10,12H2,1H3,(H2,23,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEPBYAMXHOASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3F)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


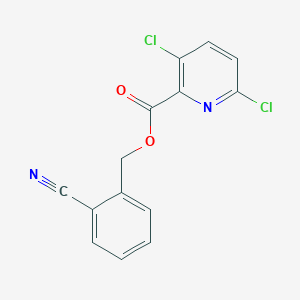
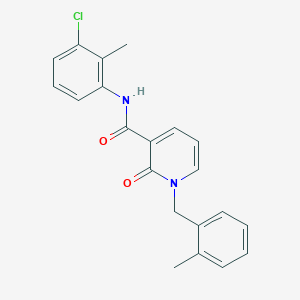
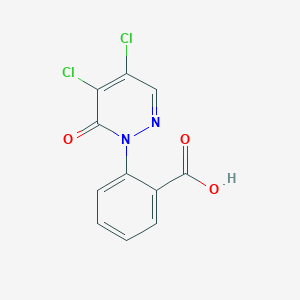
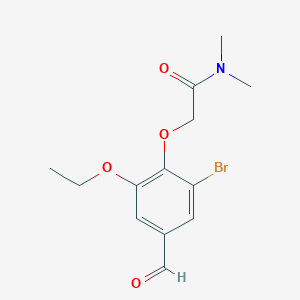
![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(2-chlorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2920714.png)
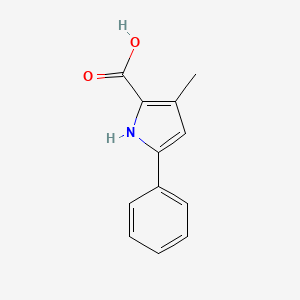
![5-(Difluoromethyl)thieno[3,2-b]thiophene-3-carboxylic acid](/img/structure/B2920718.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2920719.png)
